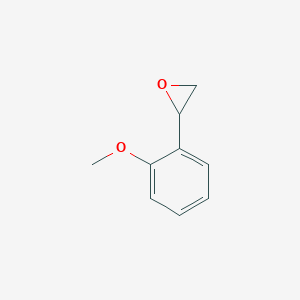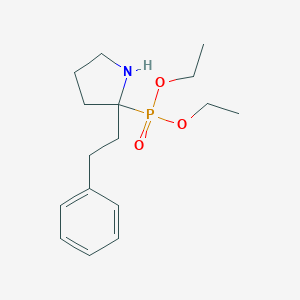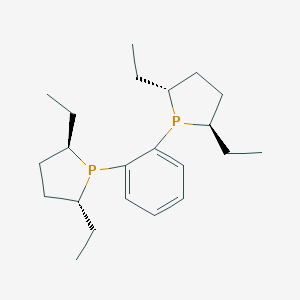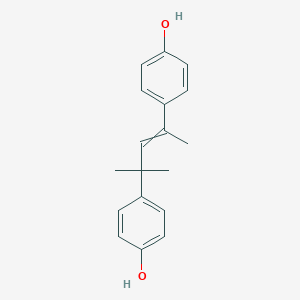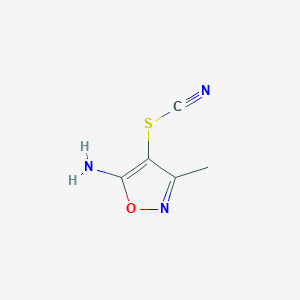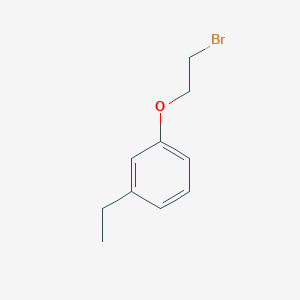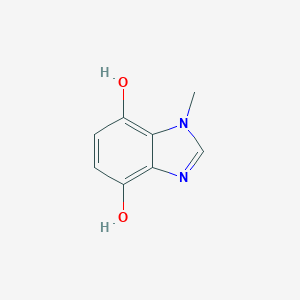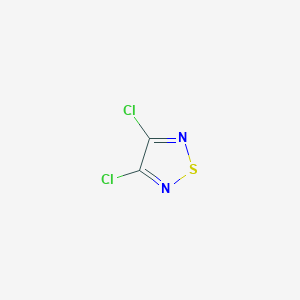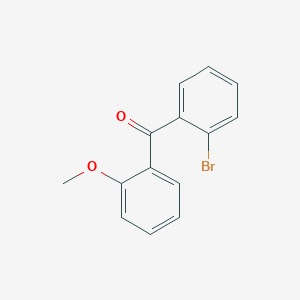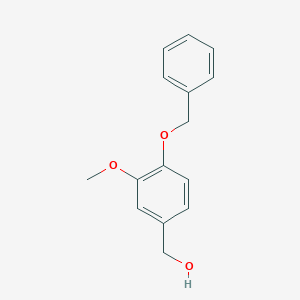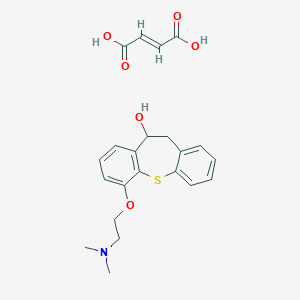
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate, also known as maprotiline, is a tricyclic antidepressant drug that was first synthesized in the 1960s. It is used to treat major depressive disorders and is known for its unique mechanism of action.
Mechanism Of Action
The exact mechanism of action of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which are known to be involved in regulating mood and emotions. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been shown to have some affinity for histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Maprotiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of norepinephrine and serotonin in the brain, which are known to be involved in regulating mood and emotions. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been shown to have some affinity for histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate in lab experiments is that it has a well-established synthesis method and is readily available. In addition, its unique mechanism of action makes it a valuable tool for studying the neurochemistry of depression and other psychiatric disorders. However, one limitation of using 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate in lab experiments is that it can be difficult to control the dosage and administration of the drug, which may affect the results of experiments.
Future Directions
There are several future directions for research on 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. One area of research is to further investigate its mechanism of action and how it affects the neurochemistry of depression and other psychiatric disorders. Another area of research is to explore the potential therapeutic uses of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for other conditions, such as chronic pain and neuropathic disorders. Finally, there is a need for more studies to compare the efficacy and safety of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate to other antidepressant drugs.
Synthesis Methods
The synthesis of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate involves the condensation of 2-dimethylaminoethanol with 10,11-dihydrodibenzo(b,f)thiepin-10-one in the presence of sodium ethoxide. The resulting product is then treated with maleic acid to form the hydrogen maleate salt of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. This synthesis method has been well-established and has been used to produce 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for both clinical and research purposes.
Scientific Research Applications
Maprotiline has been extensively studied for its antidepressant properties. It has been shown to be effective in treating major depressive disorders and has been used in clinical trials to compare its efficacy to other antidepressant drugs. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been studied for its effects on other psychiatric disorders, such as anxiety and bipolar disorder.
properties
CAS RN |
125981-99-9 |
|---|---|
Product Name |
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate |
Molecular Formula |
C18H21NO2S.C4H4O4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-(dimethylamino)ethoxy]-5,6-dihydrobenzo[b][1]benzothiepin-5-ol |
InChI |
InChI=1S/C18H21NO2S.C4H4O4/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;5-3(6)1-2-4(7)8/h3-9,15,20H,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QMNZEONOILXNRC-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
synonyms |
Dibenzo(b,f)thiepin-10-ol, 10,11-dihydro-6-(2-(dimethylamino)ethoxy)-, (Z)-2-butenedioate (1:1) (salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



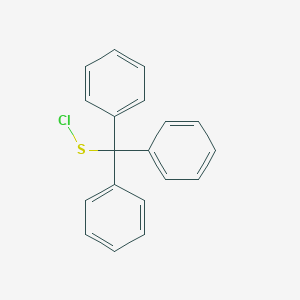
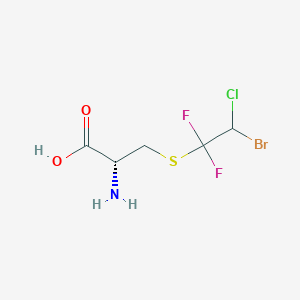
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
